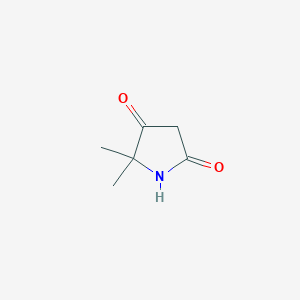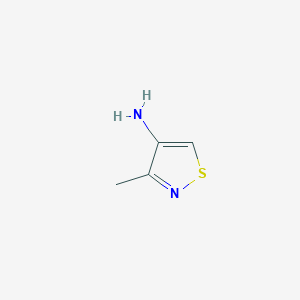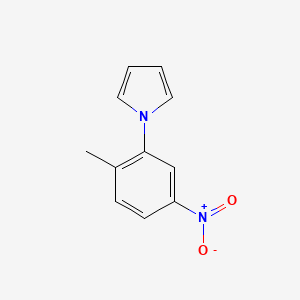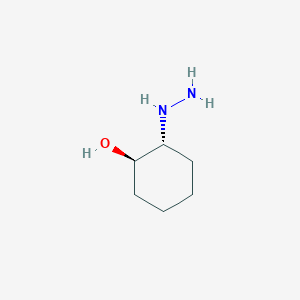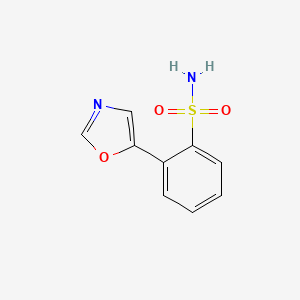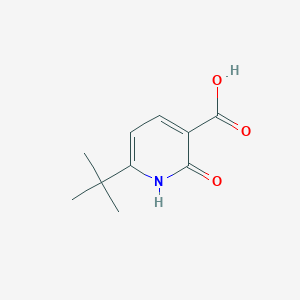
Ethyl 2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate is a chemical compound with the molecular formula C17H15ClF3NO4 . It is also known by other names such as haloxyfop-ethyl .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a trifluoromethyl group attached, an oxyphenoxy group, and a propanoate group . The exact structure can be found in databases like PubChem .Physical And Chemical Properties Analysis
This compound has a molecular weight of 389.75400 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the current literature .Aplicaciones Científicas De Investigación
Agrochemicals: Crop Protection
The trifluoromethylpyridine (TFMP) moiety within this compound is extensively used in the development of agrochemicals . Its primary application is in crop protection , where it serves as an active ingredient in pesticides. The unique combination of the fluorine atom’s physicochemical properties and the pyridine ring’s characteristics contributes to its effectiveness. This compound is part of a larger group of TFMP derivatives that have revolutionized pest control, offering superior properties compared to traditional phenyl-containing insecticides .
Pharmaceutical Industry: Drug Development
Several TFMP derivatives, including Ethyl 2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate, have found applications in the pharmaceutical industry . These compounds are used in the synthesis of drugs due to their unique biological activities. The presence of the TFMP group has been associated with the development of new medications, some of which are undergoing clinical trials.
Veterinary Medicine: Animal Health Products
In addition to human pharmaceuticals, TFMP derivatives are also utilized in veterinary medicine . They contribute to the formulation of animal health products, enhancing the treatment and well-being of livestock and pets. This reflects the compound’s versatility and its significant impact on both human and animal health sectors.
Organic Synthesis: Building Blocks
This compound serves as an organic building block in chemical syntheses . It is used to construct more complex molecules, particularly in the design of novel organic compounds with potential applications in various industries, including materials science and biotechnology.
Research & Development: Analytical Standards
In scientific research, especially in analytical chemistry, this compound can be used as a standard for calibration and method development . Its well-defined properties make it suitable for use in high-performance liquid chromatography (HPLC), mass spectrometry (MS), and other analytical techniques.
Material Science: Functional Materials
The TFMP group’s unique properties are exploited in the development of functional materials . These materials have specific capabilities or functionalities that can be used in advanced technologies, such as sensors, coatings, and electronic devices.
Environmental Science: Pollution Control
Research into the environmental fate and transport of TFMP derivatives, including Ethyl 2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate, is crucial for pollution control and management . Understanding how these compounds interact with the environment helps in developing strategies to mitigate their impact.
Neurology: CGRP Receptor Antagonists
In neurology, compounds with the TFMP structure have been studied for their potential as calcitonin gene-related peptide (CGRP) receptor antagonists . These antagonists can play a role in treating conditions like migraines by targeting specific neurotransmitters.
Mecanismo De Acción
Target of Action
The primary target of Ethyl 2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate, also known as haloxyfop-ethyl , is the enzyme Acetyl-CoA carboxylase (ACCase) in plants . ACCase plays a crucial role in fatty acid biosynthesis, which is essential for plant growth and development .
Mode of Action
Haloxyfop-ethyl acts as a post-emergence herbicide . It is absorbed by the foliage and roots of plants and is translocated throughout the plant, leading to the inhibition of ACCase . This inhibition disrupts fatty acid synthesis, causing a cessation of lipid production, which is vital for plant growth .
Biochemical Pathways
The compound affects the fatty acid biosynthesis pathway in plants . By inhibiting ACCase, it prevents the conversion of Acetyl-CoA to Malonyl-CoA, a critical step in the fatty acid synthesis pathway . This disruption leads to a halt in the production of essential lipids, impacting cell membrane integrity and function, and ultimately leading to plant death .
Pharmacokinetics
It is known that the compound is rapidly hydrolyzed to haloxyfop acid in the presence of moisture . This suggests that the compound may have a relatively short half-life in the environment, depending on moisture levels .
Result of Action
The result of haloxyfop-ethyl’s action is the death of the targeted plants . By inhibiting a crucial enzyme in fatty acid biosynthesis, the compound disrupts essential cellular processes, leading to the cessation of growth and eventual death of the plant .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of haloxyfop-ethyl. For instance, the presence of moisture can lead to the rapid hydrolysis of the compound, potentially affecting its stability and efficacy . Additionally, the compound’s effectiveness can be influenced by the type of plant, the stage of plant growth, and the specific environmental conditions present .
Propiedades
IUPAC Name |
ethyl 2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3NO4/c1-3-24-16(23)10(2)25-12-4-6-13(7-5-12)26-15-14(18)8-11(9-22-15)17(19,20)21/h4-10H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLXGCQTGNGHJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70548984 |
Source


|
| Record name | Ethyl 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70548984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate | |
CAS RN |
69806-42-4 |
Source


|
| Record name | Ethyl 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70548984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

